1,4-Bis(2-methylprop-2-enyl)piperazine
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Overview
Description
1,4-Bis(2-methylprop-2-enyl)piperazine is an organic compound with the molecular formula C₁₂H₂₂N₂ It is a derivative of piperazine, where two 2-methylprop-2-enyl groups are attached to the nitrogen atoms at positions 1 and 4 of the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(2-methylprop-2-enyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 2-methylprop-2-enyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(2-methylprop-2-enyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-methylprop-2-enyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions may require catalysts or specific solvents.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine compounds with different functional groups.
Scientific Research Applications
1,4-Bis(2-methylprop-2-enyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Bis(2-methylprop-2-enyl)piperazine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through binding to specific sites, altering the activity of target molecules, and modulating biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,4-Diisobutenylpiperazine: Similar structure with isobutenyl groups instead of 2-methylprop-2-enyl groups.
1,4-Diallylpiperazine: Contains allyl groups instead of 2-methylprop-2-enyl groups.
1,4-Dibenzylpiperazine: Contains benzyl groups instead of 2-methylprop-2-enyl groups.
Uniqueness
1,4-Bis(2-methylprop-2-enyl)piperazine is unique due to the presence of 2-methylprop-2-enyl groups, which impart specific chemical properties and reactivity. This uniqueness makes it valuable for certain applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C12H22N2 |
---|---|
Molecular Weight |
194.32 g/mol |
IUPAC Name |
1,4-bis(2-methylprop-2-enyl)piperazine |
InChI |
InChI=1S/C12H22N2/c1-11(2)9-13-5-7-14(8-6-13)10-12(3)4/h1,3,5-10H2,2,4H3 |
InChI Key |
HTQKJWDEZACDEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN1CCN(CC1)CC(=C)C |
Origin of Product |
United States |
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